molecular formula C13H15FN2O4 B6631967 4-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid

4-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid

Cat. No. B6631967
M. Wt: 282.27 g/mol
InChI Key: OCWBWYDEKQXLDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid, also known as FPMO, is a chemical compound that has been widely used in scientific research due to its unique properties. FPMO is a pyridine-based nucleoside analog that has been synthesized and studied extensively for its potential use in cancer treatment and other medical applications.

Mechanism of Action

The mechanism of action of 4-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid is based on its ability to interfere with DNA replication and repair. 4-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid is incorporated into DNA and RNA molecules, where it acts as a chain terminator by preventing the addition of new nucleotides. This results in the inhibition of DNA and RNA synthesis, which ultimately leads to the death of cancer cells and other rapidly dividing cells.
Biochemical and Physiological Effects:
4-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as the replication of certain viruses. 4-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 4-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid has been shown to have anti-inflammatory and immunomodulatory effects, which may be useful in the treatment of autoimmune diseases and other inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid is its ability to selectively target rapidly dividing cells, such as cancer cells. This makes it a potentially useful tool for cancer research and treatment. However, 4-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid also has some limitations. It can be toxic to normal cells at high concentrations, and its mechanism of action can be complex and difficult to study.

Future Directions

There are several future directions for research on 4-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new applications for 4-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid, such as in the treatment of autoimmune diseases and other inflammatory conditions. In addition, further research is needed to fully understand the mechanism of action of 4-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid and its potential side effects.

Synthesis Methods

The synthesis of 4-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid is a complex process that involves several steps. The first step is the synthesis of the pyridine ring, which is achieved by reacting 5-fluoropyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with the amine group of 1,3-diaminopropane to form the pyridine ring. The next step is the synthesis of the oxane ring, which is achieved by reacting the pyridine ring with 1,4-dioxane-2,5-dione. The final step is the coupling of the carboxylic acid group with the amine group of 1,3-diaminopropane to form 4-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid.

Scientific Research Applications

4-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells by interfering with DNA replication and repair. 4-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid has also been studied for its potential use in antiviral therapy, as it has been shown to inhibit the replication of certain viruses, including HIV and hepatitis B. In addition, 4-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid has been studied for its potential use in gene therapy, as it can be incorporated into DNA and RNA molecules to modify their properties.

properties

IUPAC Name

4-[[(5-fluoropyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O4/c14-9-1-2-10(15-7-9)11(17)16-8-13(12(18)19)3-5-20-6-4-13/h1-2,7H,3-6,8H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWBWYDEKQXLDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=NC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid

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